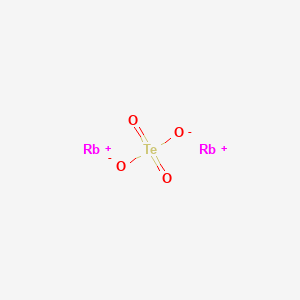
Trihexadecylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trihexadecylphosphane is a chemical compound with the molecular formula C48H99P1. However, there is limited information available about this compound in the literature.
Synthesis Analysis
The synthesis of similar phosphorus compounds often involves the reaction of a phosphine with an alkyl halide2. However, specific synthesis methods for Trihexadecylphosphane are not readily available in the literature.
Molecular Structure Analysis
The molecular structure of a compound like Trihexadecylphosphane can be determined using techniques such as X-ray diffraction3. However, specific structural data for this compound is not readily available in the literature.
Chemical Reactions Analysis
The chemical reactions involving phosphorus compounds can be complex and varied4. However, specific reaction analysis for Trihexadecylphosphane is not readily available in the literature.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity6. However, specific physical and chemical properties for Trihexadecylphosphane are not readily available in the literature.Safety And Hazards
The safety and hazards of a chemical compound are typically determined through experimental studies and are important for handling and storage7. However, specific safety and hazard information for Trihexadecylphosphane is not readily available in the literature.
Future Directions
The future directions of research on a compound like Trihexadecylphosphane could involve further studies on its synthesis, structure, properties, and potential applications. However, specific future directions for research on Trihexadecylphosphane are not readily available in the literature8.
properties
IUPAC Name |
trihexadecylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H99P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49(47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h4-48H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLFKRHUIBDYJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCP(CCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H99P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40501965 |
Source


|
| Record name | Trihexadecylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
707.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trihexadecylphosphane | |
CAS RN |
19280-72-9 |
Source


|
| Record name | Trihexadecylphosphane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40501965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














